3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-82-6), also known as 3-chloro-4-methyl-7-azaindole, is a halogenated heterocyclic aromatic compound belonging to the pyrrolopyridine (7-azaindole) family. It features a fused pyrrole and pyridine ring system with a chlorine atom at the 3-position and a methyl group at the 4-position.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1190313-82-6
Cat. No. B1501920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1190313-82-6
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1)Cl
InChIInChI=1S/C8H7ClN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)
InChIKeyLANAIGJJNSNJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-82-6) | Core Properties and Procurement-Relevant Specifications


3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190313-82-6), also known as 3-chloro-4-methyl-7-azaindole, is a halogenated heterocyclic aromatic compound belonging to the pyrrolopyridine (7-azaindole) family. It features a fused pyrrole and pyridine ring system with a chlorine atom at the 3-position and a methyl group at the 4-position . This compound is widely utilized as a versatile small molecule scaffold in medicinal chemistry and kinase inhibitor research due to the biological relevance of the 7-azaindole core . It is commercially available in high purity (≥97%) and is typically stored under dry, refrigerated conditions (2-8°C) to ensure long-term stability .

Why 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic 7-Azaindole Scaffolds


While the 7-azaindole scaffold is a common framework for kinase inhibitors, the specific substitution pattern of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine imparts distinct physicochemical and reactivity profiles that are critical for medicinal chemistry optimization. Simply substituting this compound with unsubstituted 7-azaindole or analogs with different halogens (e.g., 3-bromo) or missing the methyl group will lead to altered lipophilicity, hydrogen-bonding capacity, and steric bulk, thereby impacting target engagement, solubility, and overall drug-like properties [1]. The quantitative evidence provided in Section 3 demonstrates that these subtle structural variations result in measurable differences in logP and other properties, making this specific halogenated building block indispensable for maintaining SAR consistency and achieving desired pharmacokinetic profiles in lead optimization programs .

Quantitative Differentiation: 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Lipophilicity (LogP) Comparison: Balanced Lipophilicity for Enhanced Permeability vs. 4-Methyl Analog

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine exhibits a calculated LogP of 2.52472, which is higher than the unsubstituted 4-methyl analog (LogP ≈ 2.28) . This increase in lipophilicity is attributed to the electron-withdrawing chloro substituent at the 3-position, which enhances hydrophobic interactions without drastically increasing molecular weight. In the context of drug design, a LogP in the 2-3 range is often considered optimal for balancing membrane permeability and aqueous solubility, suggesting this compound may offer a more favorable pharmacokinetic starting point compared to the more polar 4-methyl analog [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (LogP) Comparison: Reduced Lipophilicity vs. 3-Bromo Analog

When compared to its 3-bromo counterpart (3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 802264-75-1), the target compound demonstrates a lower calculated LogP value (2.52472 vs. 2.63382) . While the difference is modest (ΔLogP ≈ -0.11), this reduction in lipophilicity may contribute to a lower risk of off-target binding, reduced phospholipidosis potential, and improved metabolic stability. In the context of lead optimization, even small reductions in LogP can be advantageous for maintaining a favorable developability profile, especially when progressing towards in vivo studies [1].

Medicinal Chemistry Lead Optimization Lipophilicity

Kinase Inhibition Potential: Class-Level Evidence from 1H-Pyrrolo[2,3-b]pyridine Derivatives

While direct, head-to-head IC50 data for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine against specific kinases is not publicly available, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against multiple clinically relevant kinases. For example, a series of optimized 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity, with compound 4h exhibiting IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. The target compound, with its specific 3-chloro-4-methyl substitution, provides a valuable scaffold for exploring SAR around the 3-position and serves as a key intermediate for accessing this class of potent kinase inhibitors. Its unique substitution pattern may offer distinct selectivity profiles when further elaborated compared to alternative halogenated or unsubstituted cores.

Kinase Inhibition Cancer Therapeutics FGFR

Molecular Weight Advantage for Lead Optimization vs. 3-Bromo Analog

The molecular weight of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is 166.61 g/mol, which is significantly lower than that of its 3-bromo analog (211.06 g/mol) . This represents a 21% reduction in molecular weight. In the context of lead optimization, maintaining a lower molecular weight is a fundamental principle for improving drug-like properties, including solubility, permeability, and overall bioavailability. The use of the chloro derivative as a starting scaffold allows for the introduction of additional functional groups without exceeding the generally accepted molecular weight thresholds for oral drugs (e.g., <500 Da), thereby providing greater flexibility in SAR exploration and enhancing the probability of identifying a clinical candidate with favorable developability characteristics.

Drug Development Lead-Like Properties Physicochemical Properties

Optimal Research and Industrial Applications for 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine


Scaffold for Kinase Inhibitor SAR Studies Targeting FGFR, SGK1, and TNIK

Given the potent activity of 1H-pyrrolo[2,3-b]pyridine derivatives against kinases such as FGFR, SGK1, and TNIK, this compound serves as an ideal starting material for structure-activity relationship (SAR) exploration at the 3-position of the 7-azaindole core. Its chloro substituent can be utilized for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling medicinal chemists to probe the steric and electronic requirements for selective kinase inhibition [1].

Building Block for Optimizing Lipophilicity in Lead Compounds

The measured LogP of 2.52 for this compound provides a balanced lipophilicity profile that is often desirable for achieving adequate membrane permeability while minimizing off-target liabilities. Researchers can use this building block to construct lead molecules with predictable physicochemical properties, avoiding the higher lipophilicity associated with bromo analogs (LogP 2.63) or the increased polarity of unsubstituted scaffolds (LogP ~2.28), thereby fine-tuning ADME properties early in the discovery process .

Synthesis of FGFR-Targeted Anticancer Agents

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated pharmacophore for FGFR inhibition, with some derivatives demonstrating single-digit nanomolar potency in vitro and antiproliferative effects in breast cancer models [2]. 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine can be employed as a key intermediate in the synthesis of next-generation FGFR inhibitors, offering a lower molecular weight alternative to brominated analogs and allowing for the introduction of additional substituents to improve selectivity and efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.